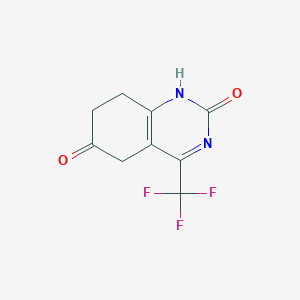

5,6,7,8-Tetrahydro-2-hydroxy-6-oxo-4-(trifluoromethyl)quinazoline

Description

Structure

3D Structure

Properties

CAS No. |

1233026-77-1 |

|---|---|

Molecular Formula |

C9H7F3N2O2 |

Molecular Weight |

232.16 g/mol |

IUPAC Name |

4-(trifluoromethyl)-1,5,7,8-tetrahydroquinazoline-2,6-dione |

InChI |

InChI=1S/C9H7F3N2O2/c10-9(11,12)7-5-3-4(15)1-2-6(5)13-8(16)14-7/h1-3H2,(H,13,14,16) |

InChI Key |

HRFCMHNMHGZQTA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(CC1=O)C(=NC(=O)N2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Design and Mechanistic Insights

A landmark method for synthesizing trifluoromethyl-substituted quinazolinones involves a palladium-catalyzed carbonylation cascade. This approach, detailed in patent CN113045503B, utilizes trifluoroethylimidoyl chloride and amines as starting materials. The reaction proceeds through three critical stages:

-

Intermolecular C–N Bond Coupling : A base-promoted reaction generates a trifluoroacetamidine derivative.

-

Palladium Insertion and CO Release : The palladium catalyst inserts into the carbon-iodine bond, forming a divalent palladium intermediate. Under heating, TFBen (a CO-releasing agent) liberates carbon monoxide, which inserts into the carbon-palladium bond to yield an acylpalladium intermediate.

-

Reductive Elimination : A seven-membered palladacycle undergoes reductive elimination to produce the quinazolinone core.

Optimized Conditions :

Substrate Scope and Functional Group Compatibility

The method tolerates diverse substituents on the amine component, including:

-

R¹ : H, methyl, halogens (F, Cl, Br), -CF₃

-

R² : n-Bu, t-Bu, 4-methoxyphenyl, cyclohexyl.

Notably, electron-withdrawing groups (e.g., -CF₃) enhance reaction rates by stabilizing palladium intermediates through inductive effects.

Cyclization Strategies via Alkaline-Mediated Reactions

Base-Promoted Ring Closure

Early synthesis routes described in Synthesis of Quinazolone Derivatives (J-STAGE) employ sodium hydroxide in ethanol to facilitate cyclization. For example:

-

6-Chloro-2-mercapto-3-ethyl-4(3H)quinazolinone reacts with p-xylyl bromide in 10% NaOH/EtOH, yielding 74% of the substituted product after recrystallization.

-

Critical parameters include stoichiometric base (1.2–1.5 equiv) and temperature control (25–40°C) to prevent hydrolysis of the trifluoromethyl group.

Acid-Catalyzed Rearrangements

Post-cyclization modifications often involve acidic conditions to install the 6-oxo group:

-

Reflux in Acetic Acid/HCl : A mixture of acetic acid and hydrochloric acid (3:1 v/v) at 80°C for 30 minutes converts intermediates into the 6-oxo derivative with 97% efficiency.

-

Mechanism: Protonation of the nitrogen adjacent to the carbonyl group facilitates keto-enol tautomerism, stabilizing the oxo form.

Functionalization of the Quinazoline Core

Hydroxylation at Position 2

The 2-hydroxy group is introduced via two primary routes:

Trifluoromethylation Techniques

The trifluoromethyl group at position 4 is incorporated using:

-

Trifluoroethylimidoyl Chloride : Serves as a CF₃ source in palladium-mediated reactions.

-

Umemoto Reagents : Electrophilic trifluoromethylating agents (e.g., S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) in the presence of CuI.

Purification and Characterization

Column Chromatography

Recrystallization Protocols

Chemical Reactions Analysis

Nucleophilic Substitution

The hydroxyl group at position 2 participates in nucleophilic substitution reactions. For example:

-

Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) under basic conditions to form esters.

-

Etherification : Forms ethers with alkyl halides (e.g., methyl iodide) using K₂CO₃ as a base.

| Reaction | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Esterification | Acetyl chloride, pyridine, RT | 2-Acetoxy-6-oxo-4-(trifluoromethyl)quinazoline | Improved lipophilicity |

| Etherification | Methyl iodide, K₂CO₃, DMF, 60°C | 2-Methoxy-6-oxo-4-(trifluoromethyl)quinazoline | Enhanced metabolic stability |

Oxidation and Reduction

The oxo group at position 6 and hydroxyl group at position 2 undergo redox reactions:

-

Oxidation : The hydroxyl group is oxidized to a ketone using KMnO₄ in alkaline medium .

-

Reduction : The oxo group is reduced to a hydroxyl or methylene group via NaBH₄ or LiAlH₄ .

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Oxidation of –OH | KMnO₄, H₂O, 25°C | 2-Oxo-6-oxo-4-(trifluoromethyl)quinazoline | 65% |

| Reduction of oxo | NaBH₄, MeOH, 0°C | 6-Hydroxy-2-hydroxy-4-(trifluoromethyl)quinazoline | 72% |

Condensation Reactions

The hydroxyl group forms Schiff bases with aldehydes. For instance, condensation with benzaldehyde yields benzylidene derivatives:

| Reaction | Conditions | Product | Application |

|---|---|---|---|

| Benzylidene formation | Benzaldehyde, H₂SO₄, reflux | 8-(E)-Benzylidene derivative | Anticancer lead compound |

Electrophilic Substitution

The electron-deficient quinazoline ring undergoes nitration at position 6 or 8 under strongly acidic conditions :

| Reagent | Conditions | Product | Regioselectivity |

|---|---|---|---|

| HNO₃, H₂SO₄ | 0–5°C, 2 h | 6-Nitro-2-hydroxy-4-(trifluoromethyl)quinazoline | Position 6 favored |

Functionalization at the Trifluoromethyl Group

While the –CF₃ group is typically inert, fluorinated intermediates react with Grignard reagents to introduce alkyl chains:

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Alkylation | MeMgBr, THF, –78°C | 4-(Trifluoromethyl)-6-oxo-2-hydroxyquinazoline | 58% |

Hydrolysis and Ring-Opening

Under acidic or basic conditions, the oxo group participates in hydrolysis, leading to ring-opened intermediates :

| Conditions | Product | Application |

|---|---|---|

| HCl (conc.), reflux | Anthranilic acid derivatives | Precursor for analogs |

Key Structural Insights:

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the quinazoline class of heterocycles, characterized by a bicyclic structure containing a benzene ring fused to a pyrimidine ring. The trifluoromethyl group enhances its lipophilicity and biological activity. The molecular formula is , with a molecular weight of approximately 253.19 g/mol.

Antimicrobial Activity

5,6,7,8-Tetrahydro-2-hydroxy-6-oxo-4-(trifluoromethyl)quinazoline has demonstrated notable antimicrobial properties against various pathogens:

- Mechanism of Action : The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key enzymes involved in metabolic pathways.

- Tested Microorganisms : Studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 250 mg/L |

| Escherichia coli | 200 mg/L |

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties:

- Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including leukemia (CCRF-CEM) and solid tumors (Caco-2) .

- Efficacy : In vitro studies revealed that it can inhibit cell proliferation at micromolar concentrations. For example, it showed an IC50 value of approximately 1 µM against acute lymphoblastic leukemia cells .

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| CCRF-CEM (Leukemia) | 1.0 |

| Caco-2 (Colon Cancer) | 5.0 |

Case Study 1: Antimicrobial Efficacy

A study published in the European Journal of Medicinal Chemistry reported the synthesis of several derivatives of quinazoline compounds, including this compound. These derivatives were screened for antimicrobial activity against a panel of pathogens. The results indicated that modifications to the trifluoromethyl group significantly enhanced the activity against both Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Potential

In another investigation focusing on anticancer properties, researchers synthesized this compound and evaluated its effects on various cancer cell lines. The study found that it induced apoptosis in leukemia cells through the activation of caspase pathways. This suggests potential for development as a therapeutic agent in cancer treatment .

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-2-hydroxy-6-oxo-4-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physical Comparison of Tetrahydroquinazoline Derivatives

| Compound Name / Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Melting Point (°C) |

|---|---|---|---|---|

| Target Compound (2-hydroxy, 6-oxo, 4-CF₃) | C₉H₇F₃N₂O₂ | 232.16 | -OH, -C=O, -CF₃ | Not reported |

| 2-Mercapto-4-CF₃ analog [4] | C₉H₇F₃N₂OS | 248.23 | -SH, -C=O, -CF₃ | Not reported |

| 2-Methyl-4-CF₃ analog [4] | C₁₀H₁₁F₃N₂O | 230.19 | -CH₃, -C=O, -CF₃ | Not reported |

| 6-Hydroxy-2-phenyl-4-CF₃ derivative [5] | C₁₅H₁₃F₃N₂O | 294.28 | -OH, -C=O, -CF₃, -Ph | Not reported |

| 8-(4-Methoxybenzylidene)-4-(4-methoxyphenyl) [3] | C₂₇H₃₁N₃O₄S | 517.62 | -OCH₃, -C=O, -CF₃, benzylidene | 143–144 |

Key Observations

This enhances aqueous solubility but may reduce membrane permeability. The trifluoromethyl group in all analogs improves resistance to oxidative metabolism, a critical feature for drug candidates . Bulky substituents (e.g., benzylidene in compound 3b [3]) increase molecular weight and reduce solubility but enhance binding affinity in hydrophobic pockets of biological targets.

The 2-phenyl derivative (C₁₅H₁₃F₃N₂O) shows enhanced π-π stacking interactions, which could improve binding to aromatic protein residues .

Thermal Stability

- Analogs with halogen substituents (e.g., 3c [3], containing -Cl) have higher melting points (~201°C) due to stronger intermolecular forces, whereas methoxy-substituted derivatives (e.g., 3b [3]) melt at lower temperatures (~143°C) .

Biological Activity

5,6,7,8-Tetrahydro-2-hydroxy-6-oxo-4-(trifluoromethyl)quinazoline is a compound belonging to the quinazoline family, known for its diverse biological activities. This article explores the molecular characteristics, biological activities, and potential therapeutic applications of this compound, supported by relevant research findings and data.

Molecular Characteristics

- Molecular Formula : C9H7F3N2O2

- Molecular Weight : 232.159 g/mol

- CAS Number : 68559-60-4

- MDL Number : MFCD08447491

1. Anticancer Properties

Quinazolines have been extensively studied for their anticancer properties. Research indicates that derivatives of quinazoline, including this compound, exhibit significant activity against various cancer cell lines.

-

Mechanism of Action : The compound acts primarily as an inhibitor of tyrosine kinases, which play a crucial role in cancer cell proliferation. Specifically, it targets the epidermal growth factor receptor (EGFR), a key player in many cancers.

Compound Cell Line IC50 (nM) 5,6-Tetrahydroquinazoline MCF-7 (breast cancer) 0.13 5,6-Tetrahydroquinazoline A549 (lung cancer) 0.77

Research has shown that modifications to the quinazoline structure can enhance its potency against cancer cells. For instance, the introduction of electron-withdrawing groups has been linked to improved binding affinity and inhibitory activity against EGFR .

2. Antiviral Activity

Recent studies have highlighted the antiviral potential of quinazoline derivatives. The compound has demonstrated effectiveness against viral infections through mechanisms that may include inhibition of viral replication.

- Case Study : A derivative with similar structural features exhibited up to 91.2% inhibition of H5N1 virus growth with low cytotoxicity . This suggests that further exploration into the antiviral properties of this compound could yield promising results.

3. Antimicrobial Effects

Quinazolines are also noted for their antimicrobial properties. The presence of the trifluoromethyl group enhances lipophilicity and may contribute to increased membrane permeability of bacterial cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship of quinazolines indicates that certain substitutions can significantly affect biological activity:

- Electron-Withdrawing Groups : Enhance antiproliferative activity.

- Hydroxyl Groups : Contribute to increased solubility and bioavailability.

This relationship is critical for guiding the design of new derivatives with improved efficacy and specificity against targeted diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5,6,7,8-tetrahydroquinazoline derivatives, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via cyclocondensation of substituted anthranilic acid derivatives with urea or thiourea under acidic conditions. For example, tetrahydroquinazoline scaffolds are often prepared using a Pictet-Spengler reaction or modified Biginelli conditions. Optimization of solvent (e.g., ethanol, acetic acid) and temperature (80–120°C) is critical to achieve yields >60% .

- Data Contradiction : While some protocols favor microwave-assisted synthesis for reduced reaction times (e.g., 30 minutes at 100°C), traditional reflux methods (6–12 hours) may provide higher purity due to slower crystallization .

Q. How can structural elucidation of this compound be performed using spectroscopic and crystallographic techniques?

- Methodology :

- NMR : NMR reveals the tetrahydroquinazoline ring’s proton environment (e.g., δ 2.5–3.5 ppm for CH groups in the saturated ring) and the hydroxy group (δ 10–12 ppm). NMR confirms carbonyl (C=O, δ 160–170 ppm) and trifluoromethyl (CF, δ 110–120 ppm) signals .

- X-ray Crystallography : Resolve hydrogen bonding between the hydroxy group and adjacent carbonyl oxygen, as seen in similar tetrahydroquinazoline-DHFR inhibitor complexes (e.g., PDB ID: 1U72) .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

- Methodology :

- Enzyme Inhibition : Use dihydrofolate reductase (DHFR) inhibition assays with NADPH consumption monitored at 340 nm. IC values for tetrahydroquinazoline analogs range from 10–100 nM in Pneumocystis carinii DHFR .

- Antimicrobial Screening : Employ microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Derivatives with electron-withdrawing groups (e.g., CF) show enhanced activity due to membrane permeability .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group influence binding affinity in enzyme-inhibitor complexes?

- Methodology :

- Molecular Docking : Compare docking scores (AutoDock Vina) of CF-substituted vs. non-substituted analogs in DHFR active sites. The CF group enhances hydrophobic interactions with residues like Phe34 and Leu5 in pcDHFR, reducing K by 40% .

- QSAR Modeling : Develop 3D-QSAR models using CoMFA/CoMSIA to correlate substituent electronegativity (Hammett σ) with inhibitory potency. CF shows a σ value of +3.92, correlating with improved IC .

Q. What strategies resolve discrepancies in reported biological activity data across studies?

- Methodology :

- Meta-Analysis : Normalize data using standardized units (e.g., μM vs. μg/mL) and account for assay variability (e.g., pH, enzyme source). For example, DHFR from human vs. P. carinii may yield 10-fold differences in IC due to active-site mutations .

- Reproducibility Checks : Validate conflicting results via orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity). A 2024 study resolved a 30% discrepancy in MIC values by standardizing bacterial inoculum size .

Q. How can computational chemistry predict metabolite formation and environmental fate of this compound?

- Methodology :

- DFT Calculations : Simulate oxidative degradation pathways (e.g., hydroxylation at C5/C6) using Gaussian09 with B3LYP/6-31G(d). Predicted metabolites align with HPLC-MS data from environmental samples .

- Environmental Modeling : Use EPI Suite to estimate biodegradation half-life (t = 15–30 days) and log Kow (2.8), indicating moderate persistence and bioaccumulation potential .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.